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Cat. No.: B084546 Get Quote

A comparative analysis of the crystal structures of manganese arsenide (MnAs) and

manganese phosphide (MnP) reveals both similarities and distinct polymorphic behaviors

under varying conditions. This guide provides a detailed comparison of their crystallographic

parameters, supported by experimental data, to assist researchers and materials scientists in

understanding the structural nuances of these compounds.

Crystal Structure Comparison
Manganese arsenide and manganese phosphide are known to crystallize in several

polymorphs, with the most common structures being the hexagonal NiAs-type and the

orthorhombic MnP-type. The stability of these phases is dependent on factors such as

temperature and pressure.

Key Structural Features
MnAs: At ambient conditions, MnAs typically adopts the hexagonal NiAs-type crystal

structure with the space group P6₃/mmc.[1][2] In this structure, each manganese atom is

octahedrally coordinated to six arsenic atoms.[1] Upon heating to around 45°C, it undergoes

a phase transition to a paramagnetic orthorhombic β-phase.[2] Another orthorhombic phase,

which is isostructural with MnP, has been observed for MnAs at temperatures between 40

and 125 °C.[3] A cubic zincblende structure has also been reported for MnAs.[4]

MnP: Manganese phosphide can also crystallize in a hexagonal structure with the space

group P6₃/mmc, similar to one of the MnAs polymorphs.[5] More commonly, MnP is found in
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an orthorhombic crystal structure with the space group Pnma.[6] In the hexagonal form,

manganese is octahedrally coordinated to six phosphorus atoms.[5] A cubic zincblende

structure for MnP has also been described.[7][8]

The primary difference between the hexagonal NiAs-type and the orthorhombic MnP-type

structures lies in the distortion of the atomic arrangement. The MnP-type structure can be

considered a distorted version of the NiAs-type structure.[3] This distortion is driven by

electronic factors and results in the formation of zigzag chains of metal-metal and phosphorus-

phosphorus atoms.[9]

Crystallographic Data
The following table summarizes the key crystallographic data for the common polymorphs of

MnAs and MnP.

Property
MnAs
(Hexagonal,
NiAs-type)

MnP
(Hexagonal)

MnAs
(Orthorhombic
, MnP-type)

MnP
(Orthorhombic
)

Crystal System Hexagonal Hexagonal Orthorhombic Orthorhombic

Space Group P6₃/mmc P6₃/mmc Pnma Pnma

Lattice

Parameters (Å)

a = 3.72, c =

5.70

a = 3.34, b =

3.34, c = 5.37

a = 5.72, b =

3.676, c = 6.379

a = 5.25, b =

3.17, c = 5.91

Unit Cell Volume

(Å³)
~72.7 51.85 ~134.1 ~98.4

Mn Coordination 6 (Octahedral) 6 (Octahedral)
6 (Distorted

Octahedral)

6 (Distorted

Octahedral)

Mn-Anion Bond

Length (Å)
2.59 2.35 - 2.25 - 2.39

Structural Visualization
To illustrate the relationship between the hexagonal and orthorhombic structures, the following

diagram presents a simplified representation of their unit cells.
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MnAs Crystal Structures

MnP Crystal Structures
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Cubic (Zincblende)
F-43m
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F-43m

 Isostructural
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Comparison of MnAs and MnP crystal structures.

Experimental Protocols
The determination of the crystal structures of MnAs and MnP is primarily achieved through

diffraction techniques, most notably X-ray diffraction (XRD) and neutron diffraction.

Single-Crystal X-ray Diffraction
Crystal Growth: High-quality single crystals of MnAs and MnP are synthesized, often using

methods like the Bridgman technique or chemical vapor transport.

Data Collection: A small single crystal is mounted on a goniometer and placed in an X-ray

diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction

pattern is recorded on a detector.

Structure Solution and Refinement: The collected diffraction data (intensities and positions of

Bragg reflections) are used to determine the unit cell dimensions and space group. The

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b084546?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


atomic positions within the unit cell are then determined using methods such as Patterson or

direct methods. Finally, the structural model is refined against the experimental data to obtain

accurate atomic coordinates, bond lengths, and angles.

Powder X-ray Diffraction
Sample Preparation: A polycrystalline sample of the material is finely ground to ensure

random orientation of the crystallites.

Data Collection: The powdered sample is placed in a powder diffractometer, and the

diffraction pattern is recorded as a function of the scattering angle (2θ).

Phase Identification and Rietveld Refinement: The resulting diffraction pattern serves as a

fingerprint for the crystalline phases present. The experimental pattern is compared to

databases of known diffraction patterns for phase identification. For quantitative analysis and

precise determination of lattice parameters, the Rietveld refinement method is employed.

This method involves fitting a calculated diffraction pattern, based on a structural model, to

the experimental data.

Neutron Diffraction
Neutron diffraction is a powerful complementary technique to XRD, particularly for determining

the positions of light elements and for studying magnetic structures.

Neutron Source: The experiment is conducted at a research reactor or a spallation neutron

source that provides a beam of neutrons.

Data Collection: A single crystal or powdered sample is placed in the neutron beam, and the

scattered neutrons are detected.

Structural and Magnetic Analysis: The analysis of the neutron diffraction data is similar to

that of XRD for determining the crystal structure. Additionally, because neutrons have a

magnetic moment, they scatter from magnetic moments in the material. This allows for the

determination of the magnetic ordering and the arrangement of magnetic moments within the

crystal lattice.
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These experimental techniques, often used in combination, provide the detailed

crystallographic information necessary to understand and compare the complex structures of

materials like MnAs and MnP. The data presented in this guide is a synthesis of results

obtained from such experimental investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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